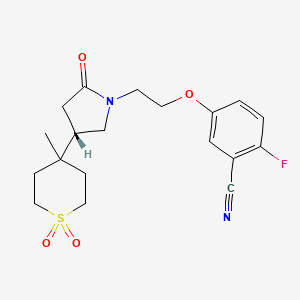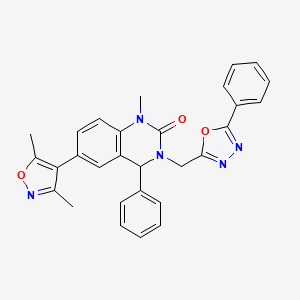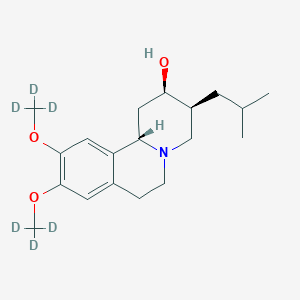
Phthalimide-PEG4-MPDM-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide-PEG4-MPDM-OH is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by leveraging the ubiquitin-proteasome system. The structure of this compound includes a phthalimide group, a polyethylene glycol (PEG) chain, and a hydroxyl group, making it a versatile linker in the development of PROTACs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide-PEG4-MPDM-OH typically involves the following steps:
Formation of Phthalimide Derivative: The phthalimide group is introduced through a reaction between phthalic anhydride and an amine.
PEGylation: The polyethylene glycol chain is attached to the phthalimide derivative through an ether linkage. This step often involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Introduction of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimide-PEG4-MPDM-OH undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, forming new ether or ester linkages.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl group.
Coupling Reactions: The PEG chain can be further functionalized through coupling reactions with other molecules
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium catalysts for coupling reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in the synthesis of different PROTACs .
Applications De Recherche Scientifique
Phthalimide-PEG4-MPDM-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the development of tools for studying protein function and interactions within cells.
Medicine: Utilized in the design of therapeutic agents targeting specific proteins involved in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and pharmaceuticals
Mécanisme D'action
Phthalimide-PEG4-MPDM-OH functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The phthalimide group binds to the E3 ligase, while the PEG chain provides flexibility and the hydroxyl group allows for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide-PEG3-MPDM-OH: Similar structure but with a shorter PEG chain.
Phthalimide-PEG5-MPDM-OH: Similar structure but with a longer PEG chain.
Phthalimide-PEG4-MPDM-NH2: Similar structure but with an amine group instead of a hydroxyl group
Uniqueness
Phthalimide-PEG4-MPDM-OH is unique due to its specific PEG chain length and the presence of a hydroxyl group, which provides versatility in functionalization and application in PROTAC synthesis. The balance between flexibility and stability offered by the PEG4 chain makes it particularly useful in various research and industrial applications .
Propriétés
Formule moléculaire |
C22H32N2O7 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H32N2O7/c1-23-15-18(14-17(23)16-25)31-13-12-30-11-10-29-9-8-28-7-6-24-21(26)19-4-2-3-5-20(19)22(24)27/h2-5,17-18,25H,6-16H2,1H3/t17-,18+/m0/s1 |
Clé InChI |
VYZQARMSNCUHEH-ZWKOTPCHSA-N |
SMILES isomérique |
CN1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CN1CC(CC1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)







![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)


![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)


